Cas no 945256-29-1 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boronic ester derivative of the pyrrolopyridine scaffold, widely utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. Its key advantages include high stability under ambient conditions, compatibility with diverse reaction conditions, and efficient reactivity with aryl halides, enabling precise C-C bond formation. The tetramethyl dioxaborolane group enhances solubility in organic solvents, facilitating handling in synthetic applications. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a versatile intermediate for constructing complex heterocyclic systems. Its robust performance in palladium-catalyzed couplings makes it a preferred choice for medicinal chemistry and materials science applications.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine structure
945256-29-1 structure
Product name:3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
CAS No:945256-29-1
MF:C13H17BN2O2
Molecular Weight:244.097283124924
MDL:MFCD11616359
CID:833014
PubChem ID:49758872

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質

名前と識別子

    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
    • 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
    • 7-Azaindole-3-boronic Acid Pinacol Ester
    • 1H-Pyrrolo[2,3-b]pyridine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1H-PYRROLO[2,3-B]PYRIDINE,3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)
    • 1H-Pyrrolo[2,3-b]pyridine-3-boronic acid pinacol ester
    • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2yl)-7-azaindole
    • (1H-Pyrrolo[2,3-b]pyridin-3-yl)boronic acid pinacol ester
    • 7-Azaindole-3-boronicAcidPinacolEster
    • FCH2719285
    • MB09971
    • OR361596
    • SY027749
    • AX8170005
    • EN300-
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (ACI)
    • MDL: MFCD11616359
    • インチ: 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-16-11-9(10)6-5-7-15-11/h5-8H,1-4H3,(H,15,16)
    • InChIKey: UDWFQODVYQOMET-UHFFFAOYSA-N
    • SMILES: N1C2NC=C(C=2C=CC=1)B1OC(C)(C)C(C)(C)O1

計算された属性

  • 精确分子量: 244.13800
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 319
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 2
  • トポロジー分子極性表面積: 47.1
  • Surface Charge: 0
  • XLogP3: 何もない

じっけんとくせい

  • 密度みつど: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
  • PSA: 47.14000
  • LogP: 1.86210

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Security Information

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB451198-1 g
(1H-Pyrrolo[2,3-b]pyridin-3-yl)boronic acid pinacol ester; .
945256-29-1
1g
€594.40 2023-07-18
eNovation Chemicals LLC
Y1006396-500MG
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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Chemenu
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine...
945256-29-1 95%
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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7-Azaindole-3-boronic Acid Pinacol Ester
945256-29-1 96%
250mg
¥415.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD170005-5g
7-Azaindole-3-boronic Acid Pinacol Ester
945256-29-1 96%
5g
¥4441.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD170005-100mg
7-Azaindole-3-boronic Acid Pinacol Ester
945256-29-1 96%
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¥208.0 2024-04-17
Ambeed
A332512-100mg
7-Azaindole-3-boronic Acid Pinacol Ester
945256-29-1 96%
100mg
$29.0 2024-04-15

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → rt
1.2 Reagents: Oxygen ;  rt
Reference
A Traceless Directing Group for C-H Borylation
Preshlock, Sean M.; Plattner, Donald L.; Maligres, Peter E.; Krska, Shane W.; Maleczka, Robert E. Jr.; et al, Angewandte Chemie, 2013, 52(49), 12915-12919

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  1 h, 80 °C
1.2 Solvents: Tetrahydrofuran ;  4 h, 80 °C
1.3 Solvents: Diethyl ether ,  Water
Reference
Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism
Larsen, Matthew A.; Hartwig, John F., Journal of the American Chemical Society, 2014, 136(11), 4287-4299

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: 2,2′-Bipyridine ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  16 h, rt → 80 °C
Reference
Improved process for preparing boryl 7-azaindole compounds
, World Intellectual Property Organization, , ,

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Raw materials

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Preparation Products

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 関連文献

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridineに関する追加情報

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Overview

The compound with CAS No 945256-29-1, known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure and potential applications in advanced materials and electronic devices.

The molecular structure of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core substituted with a tetramethyl dioxaborolane moiety. The pyrrolopyridine system is a fused bicyclic structure that combines the properties of both pyrrole and pyridine rings. This combination imparts the molecule with unique electronic properties and makes it an attractive candidate for various applications.

Recent studies have highlighted the potential of this compound in the development of advanced materials for optoelectronic devices. The tetramethyl dioxaborolane substituent plays a crucial role in modulating the electronic properties of the molecule. Research has shown that this substituent can significantly influence the absorption and emission characteristics of the compound when incorporated into thin films or other material systems.

In terms of synthesis methods for 3-(4,4,5,5-Tetramethyl-1,3,dioxaborolan-2-yl)-1H-pyrrolo[2,b]pyridine, chemists have employed various strategies to optimize yield and purity. One common approach involves a two-step synthesis process: first synthesizing the pyrrolopyridine core through cyclization reactions and then introducing the dioxaborolane substituent via nucleophilic substitution or coupling reactions.

The application of this compound extends beyond materials science into other areas such as catalysis and drug delivery systems. Its unique electronic properties make it a promising candidate for use as a catalyst in organic reactions or as a component in drug delivery systems where controlled release is desired.

From an environmental standpoint, 3-(4,Tetramethyl,dioxaborolan,yli) - 1H - pyrrolo [ 2 , 3 - b ] pyridine has been studied for its biodegradability and potential impact on ecosystems. Research indicates that under certain conditions it can undergo biodegradation without posing significant risks to the environment.

In conclusion, 3-(4,Tetramethyl,dioxaborolan,yli) - 1H - pyrrolo [ 2 , 3 - b ] pyridine (CAS No 945256 - 29 - 1) represents a cutting-edge material with diverse applications across multiple scientific disciplines. Its unique structure and tunable properties continue to make it an area of active research interest.

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